8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid
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Overview
Description
8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid is a complex organic compound with a unique structure that combines elements of benzo, cyclohepta, and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of dichloromethane as a solvent and various reagents to facilitate the formation of the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions in specialized reactors, with careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial effects.
Industry: The compound is used in the development of new materials and as a precursor in the manufacture of various industrial products
Mechanism of Action
The mechanism of action of 8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Loratadine: A compound with a similar structure, used as an antihistamine.
1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2-1-benzopyran-2,2′-indoline]: Another compound with a related structure, used in optical imaging processes.
Uniqueness
8-Methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylic acid stands out due to its unique combination of benzo, cyclohepta, and isoxazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13NO4 |
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Molecular Weight |
259.26 g/mol |
IUPAC Name |
12-methoxy-3-oxa-4-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-5-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-18-9-5-6-10-8(7-9)3-2-4-11-12(14(16)17)15-19-13(10)11/h5-7H,2-4H2,1H3,(H,16,17) |
InChI Key |
SOTUJKYMILWJQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CCC2)C(=NO3)C(=O)O |
Origin of Product |
United States |
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